Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate

Overview

Description

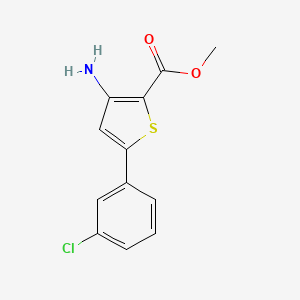

Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate: is a heterocyclic compound that features a thiophene ring substituted with an amino group, a chlorophenyl group, and a carboxylate ester group

Mechanism of Action

Target of Action

“Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate” belongs to the class of thiophene derivatives . Thiophene derivatives have been found to exhibit a variety of biological activities, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties

Mode of Action

Thiophene derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Thiophene derivatives have been found to affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound is a solid at room temperature , which could influence its absorption and distribution in the body.

Result of Action

Thiophene derivatives have been found to have a variety of effects depending on their specific targets .

Action Environment

The compound is stable at room temperature , which suggests it may be relatively stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylic acid.

Esterification: The carboxylic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.

Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Catalysis: Acts as a ligand in catalytic reactions.

Biology:

Antimicrobial Agents: Potential use in the development of antimicrobial agents due to its heterocyclic structure.

Enzyme Inhibition: Can be studied for its potential to inhibit specific enzymes.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in anti-inflammatory and anticancer drugs.

Industry:

Comparison with Similar Compounds

Methyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate: Similar structure but with a trifluoromethyl group instead of a chlorophenyl group.

Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate: Contains a methylsulfamoyl group instead of an amino group.

Uniqueness:

Chlorophenyl Group: The presence of the chlorophenyl group imparts unique electronic properties, making it distinct from other thiophene derivatives.

Amino Group: The amino group enhances its reactivity and potential for forming hydrogen bonds, which is crucial in biological applications.

Biological Activity

Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate, a compound belonging to the thiophene family, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, structural characteristics, and various applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 267.73 g/mol. The compound features a thiophene ring substituted with an amino group and a chlorophenyl group, which contribute to its biological properties.

Structural Characteristics

The compound's structure allows for significant intramolecular and intermolecular interactions, including hydrogen bonding, which plays a crucial role in its biological activity. The presence of the amino and carboxyl groups facilitates various inter- and intra-molecular interactions that enhance its stability and reactivity in biological systems .

Antitumor Activity

Research indicates that thiophene derivatives, including this compound, exhibit promising antitumor properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). For instance, compounds related to this class have demonstrated IC50 values below 25 µM against these cell lines .

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of various thiophene derivatives reported significant activity against cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity. This compound fits this profile and is hypothesized to exhibit similar effects due to its structural features .

Antiviral Activity

In addition to its antitumor properties, this compound has been investigated for antiviral activity. Compounds within this chemical class have shown potential as inhibitors of viral replication, particularly against HIV and hepatitis C viruses. The mechanisms often involve interference with viral enzymes or cellular pathways essential for viral propagation .

Antimicrobial Activity

Thiophene derivatives have also been studied for their antimicrobial properties. Preliminary investigations suggest that this compound may exhibit activity against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | HepG-2 | < 25 | |

| MCF-7 | < 25 | ||

| Antiviral | HIV | - | |

| Hepatitis C | - | ||

| Antimicrobial | Various Bacteria | - |

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

- Intermolecular Interactions : The compound's ability to form hydrogen bonds enhances its interaction with biological targets.

- Structural Modifications : Substituents on the thiophene ring influence the compound's reactivity and binding affinity to target proteins.

- Electrostatic Properties : The electrostatic potential calculated for similar compounds suggests favorable interactions with charged biological molecules .

Properties

IUPAC Name |

methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPWFUWQZRXIFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.